

Application Notes and Protocols for Dosimetry Calculation in ¹⁷⁷Lu-PSMA Therapy

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Introduction

Lutetium-177 (¹⁷⁷Lu) labeled Prostate-Specific Membrane Antigen (PSMA) binders represent a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This therapeutic approach, known as radioligand therapy (RLT), aims to deliver a cytotoxic radiation dose directly to tumor cells while minimizing damage to healthy tissues. Accurate dosimetry is crucial for optimizing therapeutic efficacy and ensuring patient safety.[1] [2] These application notes provide a detailed overview of the principles and protocols for dosimetry calculations in patients undergoing ¹⁷⁷Lu-PSMA therapy, with a focus on the widely used binders PSMA-617 and PSMA-I&T.

The goal of ¹⁷⁷Lu-PSMA radionuclide therapy is to maximize the absorbed dose to tumor lesions while sparing organs at risk (OARs).[1] Dosimetry allows for the estimation of the radiation dose absorbed by tumors and healthy organs, which is essential for understanding the dose-response relationship and personalizing treatment.[1][2]

Core Principles of ¹⁷⁷Lu-PSMA Dosimetry

The foundation of internal dosimetry for radiopharmaceutical therapy is the Medical Internal Radiation Dose (MIRD) schema. This methodology calculates the mean absorbed dose to a target tissue by considering the cumulative activity of the radiopharmaceutical in a source organ and the physical characteristics of the radionuclide.

Key Parameters in Dosimetry Calculations:



- Administered Activity: The total amount of ¹⁷⁷Lu-PSMA administered to the patient, typically measured in Gigabecquerels (GBq).
- Pharmacokinetics: The biodistribution and clearance of the radiopharmaceutical over time,
 which is determined through sequential imaging and blood/urine sampling.
- Time-Integrated Activity (TIA): The total number of radioactive disintegrations occurring in a source organ over a specific period. This is derived from the time-activity curve (TAC).
- S-values: Pre-calculated values that represent the mean absorbed dose to a target organ per unit of cumulated activity in a source organ. These are dependent on the radionuclide and the anatomy of the patient.

Experimental Protocols Patient Preparation and Administration of ¹⁷⁷Lu-PSMA

- Patient Selection: Patients are typically selected based on PSMA expression confirmed by PET/CT imaging (e.g., with ⁶⁸Ga-PSMA-11).
- Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential risks, and benefits.
- Pre-treatment Evaluation: Conduct a comprehensive medical history, physical examination, and laboratory tests (complete blood count, kidney and liver function tests).
- Hydration: Patients are advised to be well-hydrated before and after the administration of
 177Lu-PSMA to promote clearance and reduce radiation dose to the kidneys and bladder.
- Administration: ¹⁷⁷Lu-PSMA is administered intravenously, typically as a slow infusion over 15-30 minutes. The administered activity is carefully measured using a dose calibrator.

Data Acquisition for Dosimetry

- 1. Imaging Protocol:
- Modality: Single-Photon Emission Computed Tomography/Computed Tomography
 (SPECT/CT) is the preferred imaging modality for quantitative analysis. Planar whole-body



scans can also be used but are generally less accurate.

- Imaging Time Points: A series of SPECT/CT scans are acquired at multiple time points post-injection to characterize the pharmacokinetics of ¹⁷⁷Lu-PSMA. Common imaging schedules include scans at 4, 24, 48, 72, and 168 hours post-injection. Simplified protocols with fewer time points are also being investigated to improve clinical feasibility.
- Image Reconstruction: Images are reconstructed using algorithms that correct for attenuation, scatter, and collimator-detector response to ensure accurate quantification of activity.
- 2. Blood and Urine Sampling Protocol:
- Blood Sampling: Venous blood samples are collected at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24, 48, 72 hours) to determine the clearance of the radiopharmaceutical from the blood. This data is crucial for calculating the bone marrow dose.
- Urine Collection: Urine is collected over a 24 or 48-hour period to measure the amount of excreted activity.

Dosimetry Calculation Protocol (MIRD Schema)

- Image Segmentation: On the SPECT/CT images, regions of interest (ROIs) or volumes of interest (VOIs) are drawn around the source organs (e.g., kidneys, salivary glands, liver) and tumor lesions.
- Activity Quantification: The activity in each ROI/VOI at each imaging time point is determined from the reconstructed SPECT images.
- Time-Activity Curve (TAC) Generation: The measured activities for each source organ are plotted against time to generate a TAC.
- Time-Integrated Activity (TIA) Calculation: The area under the TAC is calculated by fitting the data to a mathematical function (e.g., a bi-exponential function) and integrating it from zero to infinity. This gives the total number of disintegrations in the source organ.



- Absorbed Dose Calculation: The mean absorbed dose (D) to a target organ is calculated using the following MIRD formula: D(target) = Σ [TIA(source) × S(target ← source)] Where:
 - TIA(source) is the time-integrated activity in the source organ.
 - S(target ← source) is the S-value for the specific source-target pair.
 - The summation is performed over all source organs contributing to the dose in the target organ.
- Software: Commercially available or in-house developed software (e.g., OLINDA/EXM, Hermes) is often used to perform these calculations.

Data Presentation

The following tables summarize quantitative data on the absorbed doses to organs at risk and tumor lesions from various studies involving ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T.

Table 1: Absorbed Doses to Organs at Risk (OARs) for ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T (Gy/GBq)

| Organ | ¹⁷⁷ Lu-PSMA-617 (Gy/GBq) | ¹⁷⁷ Lu-PSMA-I&T (Gy/GBq) |
|------------------------------------|-------------------------------------|-------------------------------------|
| Kidneys | 4.04 | 4.70 |
| Salivary Glands (Parotid) | 5.85 | 2.62 |
| Salivary Glands (Submandibular) | 5.15 | 4.35 |
| Bone Marrow | 0.24 | 0.19 |
| Liver | 1.11 | 0.56 |
| Lacrimal Glands | 11.03 | 19.23 |

Note: Values are pooled weighted averages from a meta-analysis and can vary between individual patients and studies.



Table 2: Absorbed Doses to Tumor Lesions for ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T (Gy/GBq)

| Lesion Type | ¹⁷⁷ Lu-PSMA-617 (Gy/GBq) | ¹⁷⁷ Lu-PSMA-I&T (Gy/GBq) |
|---------------------|-------------------------------------|-------------------------------------|
| Soft Tissue Lesions | 4.19 | 2.94 |
| Bone Lesions | 26.43 (Gy per cycle) | 27.78 (Gy per cycle) |
| Lymph Node Lesions | - | 5.47 |
| Liver Metastases | - | 4.95 |

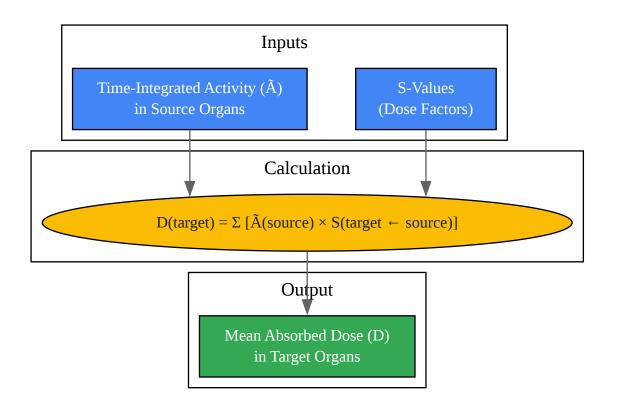
Note: Tumor-absorbed doses can be highly variable depending on the size, location, and PSMA expression of the lesion. There is a trend suggesting higher tumor lesion doses with ¹⁷⁷Lu-PSMA-617.

Visualizations

Below are diagrams illustrating key workflows and concepts in ¹⁷⁷Lu-PSMA dosimetry.







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